4-AMINO-N-{2-[(4-AMINOPHENYL)FORMAMIDO]PROPYL}BENZAMIDE
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Overview
Description
4-AMINO-N-{2-[(4-AMINOPHENYL)FORMAMIDO]PROPYL}BENZAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple amino and benzoyl groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-AMINO-N-{2-[(4-AMINOPHENYL)FORMAMIDO]PROPYL}BENZAMIDE typically involves a multi-step process. One common method includes the nucleophilic substitution of chlorine in 6-chloropurine and 2-amino-6-chloropurine with 4-aminobenzoic acid linked through a glycine residue . Another method involves the reaction of 4-nitrobenzoyl chloride with 4-aminobenzoyl amide, followed by reduction to form the desired compound .
Industrial Production Methods
For industrial production, the synthesis pathway is optimized to improve yields and procedures. A two-step reaction is often employed, starting with the preparation of N-(4-carbamoylphenyl)-4-nitrobenzamide, followed by reduction to obtain this compound .
Chemical Reactions Analysis
Types of Reactions
4-AMINO-N-{2-[(4-AMINOPHENYL)FORMAMIDO]PROPYL}BENZAMIDE undergoes various chemical reactions, including:
Reduction: The compound can be reduced using agents like zinc powder in the presence of ammonium chloride.
Substitution: Nucleophilic substitution reactions are common, especially involving chlorine atoms in precursor compounds.
Common Reagents and Conditions
Reduction: Zinc powder and ammonium chloride in a mixture of water and methanol.
Substitution: 6-chloropurine or 2-amino-6-chloropurine with 4-aminobenzoic acid.
Major Products
The major products formed from these reactions include various substituted benzamides and purine conjugates, which have potential biological activities .
Scientific Research Applications
4-AMINO-N-{2-[(4-AMINOPHENYL)FORMAMIDO]PROPYL}BENZAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-AMINO-N-{2-[(4-AMINOPHENYL)FORMAMIDO]PROPYL}BENZAMIDE involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects . The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-aminobenzoylbenzamide: Similar in structure but with different functional groups.
N-(4-aminobenzoyl)-beta-alanine: Another compound with a similar benzoyl group but different amino acid linkage.
4-amino-N-methylbenzamide: A simpler compound with a single amino group.
Uniqueness
4-AMINO-N-{2-[(4-AMINOPHENYL)FORMAMIDO]PROPYL}BENZAMIDE is unique due to its complex structure, which allows for multiple points of interaction in biological systems. This complexity makes it a versatile compound for various research and industrial applications.
Properties
Molecular Formula |
C17H20N4O2 |
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Molecular Weight |
312.37g/mol |
IUPAC Name |
4-amino-N-[2-[(4-aminobenzoyl)amino]propyl]benzamide |
InChI |
InChI=1S/C17H20N4O2/c1-11(21-17(23)13-4-8-15(19)9-5-13)10-20-16(22)12-2-6-14(18)7-3-12/h2-9,11H,10,18-19H2,1H3,(H,20,22)(H,21,23) |
InChI Key |
WTGVPDIDMMMCKK-UHFFFAOYSA-N |
SMILES |
CC(CNC(=O)C1=CC=C(C=C1)N)NC(=O)C2=CC=C(C=C2)N |
Canonical SMILES |
CC(CNC(=O)C1=CC=C(C=C1)N)NC(=O)C2=CC=C(C=C2)N |
solubility |
42.8 [ug/mL] |
Origin of Product |
United States |
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